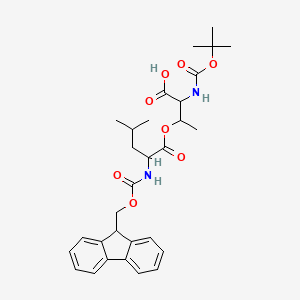

Boc-Thr(Fmoc-Leu)-OH

Description

Significance of Non-Canonical Amino Acids and Derivatives in Contemporary Peptide Science

Non-canonical amino acids (ncAAs) are those not found among the 20 proteinogenic amino acids directly encoded by the genetic code. nih.gov Their incorporation into peptides can confer unique properties, such as resistance to enzymatic degradation, which is a major obstacle for the therapeutic use of natural peptides. nih.govmdpi.com By introducing ncAAs, scientists can fine-tune the structure and function of peptides, leading to the development of novel drugs, biomaterials, and research tools. rsc.org These modifications can range from alterations to the amino acid side chain to changes in the peptide backbone itself. researchgate.net

Evolution and Orthogonality of Protecting Group Strategies in Peptide Synthesis

The synthesis of peptides is a stepwise process that requires the careful protection of reactive functional groups to prevent unwanted side reactions. biosynth.comaltabioscience.com The concept of "orthogonal protection" is central to this endeavor, referring to the use of multiple protecting groups that can be removed under different conditions without affecting each other. fiveable.meiris-biotech.de This strategy allows for precise control over the synthesis process, particularly in the assembly of complex molecules. fiveable.me

The tert-Butoxycarbonyl (Boc) protecting group strategy was one of the earliest and most widely adopted methods in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgthermofisher.com In this approach, the α-amino group of the incoming amino acid is protected by a Boc group, which is labile to acid. americanpeptidesociety.orgpeptide.com Deprotection is typically achieved using a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.compeptide.com While effective, the repeated use of strong acid can sometimes lead to the degradation of sensitive peptide sequences. americanpeptidesociety.org Nevertheless, Boc chemistry remains advantageous for the synthesis of certain difficult or hydrophobic sequences. peptide.compeptide.com

The 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy has largely become the preferred method in modern SPPS. altabioscience.comamericanpeptidesociety.org The Fmoc group is stable to acid but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638). altabioscience.comthermofisher.com This "orthogonality" to the acid-labile side-chain protecting groups makes Fmoc chemistry highly versatile and compatible with a wide range of peptide sequences and modifications. altabioscience.comfiveable.me The milder deprotection conditions of the Fmoc strategy often result in higher quality and yield, making it suitable for the synthesis of long and complex peptides. altabioscience.comthermofisher.com

Rationale for the Development of Specialized Threonine Derivatives in Peptide Synthesis

The synthesis of certain peptide sequences, particularly those that are long or contain hydrophobic residues, can be challenging due to aggregation and the formation of secondary structures on the solid support. mblintl.comsigmaaldrich.com This can lead to incomplete reactions and low yields. sigmaaldrich.com To address these issues, specialized amino acid derivatives, including those of threonine, have been developed.

"Difficult sequences" often contain stretches of hydrophobic amino acids or residues that are prone to forming stable secondary structures, such as β-sheets. sigmaaldrich.comfrontiersin.org This can cause the growing peptide chain to aggregate and become insoluble, hindering further chemical reactions. mblintl.comsigmaaldrich.com The presence of certain amino acids, like proline or residues with bulky side chains, can also present steric challenges during the coupling steps. biotage.com

Several strategies have been developed to mitigate aggregation during SPPS. These include the use of specialized solvents and resins that improve the solvation of the peptide-resin complex. sigmaaldrich.com Another effective approach is the incorporation of "structure-breaking" elements into the peptide backbone. peptide.com This is where specialized dipeptide building blocks, such as Boc-Thr(Fmoc-Leu)-OH, play a crucial role. These dipeptides, sometimes referred to as pseudoproline or isoacyl dipeptides, introduce a "kink" in the peptide chain, disrupting the formation of aggregates. merckmillipore.comresearchgate.netchempep.com By incorporating two amino acids at once, they also help to overcome difficult coupling steps. sigmaaldrich.comresearchgate.net The use of such dipeptides has been shown to significantly improve synthetic efficiency, leading to higher yields and purer products, especially for aggregation-prone sequences. merckmillipore.com

| Strategy | Description |

| Solvent Choice | Using dipolar aprotic solvents like DMF, DMSO, or NMP to improve solvation of the peptide-resin complex. sigmaaldrich.com |

| Specialized Resins | Employing resins with good swelling properties and low substitution levels to minimize aggregation. sigmaaldrich.com |

| Chaotropic Salts | Adding salts like LiCl or KSCN to disrupt hydrogen bonding and break up aggregates. peptide.com |

| Elevated Temperature | Performing coupling reactions at higher temperatures to increase reaction rates and disrupt secondary structures. peptide.com |

| Microwave Irradiation | Utilizing microwave energy to accelerate coupling reactions and reduce aggregation. peptide.com |

| Backbone Protection | Introducing protecting groups on the amide backbone to prevent hydrogen bonding. peptide.com |

| Pseudoproline Dipeptides | Incorporating dipeptides that mimic the structure of proline to introduce a "kink" and disrupt secondary structure formation. chempep.com |

| Isoacyl Dipeptides | Using dipeptide building blocks like Boc-Thr(Fmoc-Leu)-OH to improve solubility and prevent aggregation. merckmillipore.com |

Table 1: Strategies to Mitigate Aggregation in SPPS

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O8/c1-17(2)15-24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBJZTPVMBBJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Precise Nomenclature of Boc Thr Fmoc Leu Oh

Elucidation of the Isoacyl Dipeptide (Depsipeptide) Configuration

The structure of Boc-Thr(Fmoc-Leu)-OH is best described as an isoacyl dipeptide, or more specifically, a depsipeptide. This classification arises from the ester linkage formed between the carboxyl group of leucine (B10760876) and the hydroxyl group of the threonine side chain, as opposed to the typical amide bond that defines peptides.

A defining characteristic of Boc-Thr(Fmoc-Leu)-OH is the attachment of an N-terminally protected leucine residue to the threonine side chain. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group of leucine, while the carboxyl group of this same leucine is esterified to the side-chain hydroxyl group of threonine. This O-linkage is a deliberate structural element that serves specific purposes in advanced peptide synthesis strategies.

The stereochemistry of the constituent amino acids is critical for the biological activity and conformational properties of the resulting peptides. In the case of Boc-Thr(Fmoc-Leu)-OH, both the threonine and leucine residues are of the L-configuration, which is the naturally occurring enantiomer for most amino acids. This is an important consideration for its application in the synthesis of biologically relevant peptides.

Systematic IUPAC Naming Conventions for Complex Amino Acid Derivatives

The precise and unambiguous naming of complex chemical structures is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This systematic approach ensures that the name of a compound accurately reflects its molecular structure.

The systematic IUPAC name for Boc-Thr(Fmoc-Leu)-OH is O-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-leucyl)-N-(tert-butoxycarbonyl)-L-threonine. iris-biotech.de This name systematically deconstructs the molecule:

-L-threonine : This identifies the parent amino acid.

N-(tert-butoxycarbonyl)- : This indicates the presence of a Boc protecting group on the alpha-amino group of threonine.

O-(...)- : This signifies that the subsequent group is attached to the oxygen atom of the threonine side-chain hydroxyl group.

((((9H-fluoren-9-yl)methoxy)carbonyl)-L-leucyl) : This describes the entire substituent attached to the oxygen. It breaks down as follows:

-L-leucyl : An L-leucine residue.

((9H-fluoren-9-yl)methoxy)carbonyl) : The Fmoc group protecting the amino group of the leucine.

In the context of peptide chemistry, systematic IUPAC names are often cumbersome. Consequently, a set of abbreviations and synonyms has been adopted for convenience. The most common abbreviation for this compound is Boc-Thr(Fmoc-Leu)-OH . iris-biotech.depeptide.com Variations such as Boc-L-Thr(Fmoc-L-Leu)-OH are also used to explicitly denote the stereochemistry. iris-biotech.de

Synthetic Methodologies for the Preparation of Boc Thr Fmoc Leu Oh

General Principles of Isoacyl Dipeptide Synthesis

The synthesis of isoacyl dipeptides like Boc-Thr(Fmoc-Leu)-OH is a strategic approach developed to overcome challenges in peptide chemistry, such as poor solubility and aggregation of growing peptide chains. peptide.comnih.gov These molecules contain an ester bond at the side chain of a hydroxyl-containing amino acid instead of the typical amide bond in the peptide backbone. iris-biotech.depeptide.com This structural modification disrupts the intermolecular hydrogen bonding that leads to aggregation, thereby improving solubility and handling. iris-biotech.dechemrxiv.org

Formation of Ester Linkages at Hydroxyl-Containing Amino Acid Side Chains

The core structural feature of Boc-Thr(Fmoc-Leu)-OH is the ester bond linking the carboxylic acid of leucine (B10760876) to the side-chain hydroxyl group of threonine. This type of bond is known as a depsipeptide or O-acyl isopeptide linkage. peptide.combachem.com The formation of this ester linkage is a key step that intentionally alters the peptide backbone's typical structure. scribd.com

This esterification is an acid-catalyzed process that can, under certain conditions, be reversible. peptide.com The resulting O-acyl isopeptide can later be rearranged to the native amide bond through an O-to-N intramolecular acyl migration, typically under neutral or slightly basic conditions. nih.govpnas.org This "switch" capability makes isoacyl dipeptides powerful tools, allowing for the synthesis of a more soluble precursor peptide that can be converted to the final, native sequence when desired. bachem.com

Strategic Use of Protecting Groups for Selective Functionalization

The successful synthesis of a specific isoacyl dipeptide is critically dependent on the use of protecting groups. In peptide synthesis, these chemical moieties are essential to prevent unwanted side reactions, such as self-coupling or polymerization. biosynth.com For a molecule as complex as Boc-Thr(Fmoc-Leu)-OH, protecting groups are required for the α-amino groups of both amino acid residues and any other reactive side chains. biosynth.com

The selection of protecting groups is governed by the need for selective functionalization. An ideal protecting group can be introduced easily, is stable throughout various reaction steps, and can be removed under specific conditions without affecting other protecting groups in the molecule. biosynth.com This principle of selective removal is known as orthogonality.

Detailed Synthetic Pathways to Boc-Thr(Fmoc-Leu)-OH

The preparation of Boc-Thr(Fmoc-Leu)-OH involves the precise coupling of two specifically protected amino acid derivatives: N-α-Boc-L-threonine and N-α-Fmoc-L-leucine.

Esterification Reactions for Constructing the Threonine Side-Chain Modification

The central reaction in the synthesis of Boc-Thr(Fmoc-Leu)-OH is the esterification of the side-chain hydroxyl group of Boc-Thr-OH with the carboxyl group of Fmoc-Leu-OH. This is typically achieved using a coupling agent that activates the carboxylic acid of Fmoc-Leu-OH, making it susceptible to nucleophilic attack by the threonine's hydroxyl group.

A common method for this type of esterification is the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). pnas.org The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (the threonine side chain) to form the ester. wikipedia.org The DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and yield.

Integration of N-alpha-Boc and N-alpha-Fmoc Protecting Groups in a Single Building Block

This synthetic building block uniquely combines two of the most common, yet distinct, N-alpha protecting groups used in peptide synthesis: the Boc (tert-butyloxycarbonyl) group and the Fmoc (9-fluorenylmethoxycarbonyl) group. merckmillipore.com

Boc-Threonine : The synthesis starts with L-threonine where the alpha-amino group is protected by a Boc group. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org

Fmoc-Leucine : The second component is L-leucine, where the alpha-amino group is protected by an Fmoc group. This is typically achieved by reacting leucine with Fmoc-chloride (Fmoc-Cl) or Fmoc-O-succinimide (Fmoc-OSu). biosynth.com

By using these two pre-protected starting materials, the subsequent esterification reaction is directed specifically between the free carboxyl group of Fmoc-Leu-OH and the side-chain hydroxyl of Boc-Thr-OH.

Orthogonal Protection Strategy for Subsequent Chemical Transformations

The presence of both a Boc group and an Fmoc group in a single molecule exemplifies a powerful orthogonal protection strategy. biosynth.comorganic-chemistry.org Orthogonality means that each protecting group can be removed by a specific set of chemical conditions without affecting the other. peptide.com

Fmoc Group Removal : The Fmoc group is base-labile and is typically removed using a mild base such as a solution of piperidine (B6355638) in an organic solvent like DMF. biosynth.compeptide.com

Boc Group Removal : The Boc group is acid-labile and is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA). organic-chemistry.orgpeptide.com

This orthogonality is of immense strategic value in peptide synthesis. psu.eduacs.org For instance, after incorporating Boc-Thr(Fmoc-Leu)-OH into a growing peptide chain, the Fmoc group can be selectively removed with piperidine to allow for further chain elongation by coupling another amino acid to the newly freed amino group of the leucine residue. Conversely, the Boc group on the threonine can be removed with TFA to allow for modifications at that end of the molecule. This dual-protection scheme provides synthetic chemists with exceptional flexibility and control over the construction of complex peptide architectures. chemimpex.com

Physicochemical Data

Below are tables detailing the properties of the final compound and its constituent protected amino acids.

Table 1: Properties of Boc-Thr(Fmoc-Leu)-OH

| Property | Value |

|---|---|

| CAS Number | 944283-26-5 chemimpex.comiris-biotech.de |

| Molecular Formula | C₃₀H₃₈N₂O₈ chemimpex.compeptide.com |

| Molecular Weight | 554.64 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

| Storage | ≤ -10 °C chemimpex.com |

Table 2: Properties of N-α-Fmoc-L-leucine

| Property | Value |

|---|---|

| CAS Number | 35661-60-0 sigmaaldrich.com |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.42 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 153-163 °C |

Table 3: Orthogonal Protecting Groups in Boc-Thr(Fmoc-Leu)-OH

| Protecting Group | Abbreviation | Lability | Cleavage Reagent(s) |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acid-labile | Trifluoroacetic acid (TFA), HCl biosynth.comorganic-chemistry.org |

Purification Strategies for the Synthesized Building Block

The purification of Boc-Thr(Fmoc-Leu)-OH, an O-acyl isodipeptide, is a critical step to ensure high-purity material for its successful application in peptide synthesis. Given its unique structure, combining both the bulky, hydrophobic Fmoc group and the acid-labile Boc group, purification strategies are tailored to remove starting materials, reagents, and potential byproducts. The primary methods employed are chromatographic techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the purification of O-acyl isopeptides like Boc-Thr(Fmoc-Leu)-OH. nih.govrsc.org This technique separates compounds based on their hydrophobicity. The process typically involves a stationary phase, such as a C18 silica (B1680970) column, and a mobile phase consisting of a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). nih.govspringernature.comnih.gov The hydrophobic nature of the Fmoc group allows for strong retention on the column, enabling effective separation from more polar impurities. The final product is often isolated as a lyophilized TFA salt. nih.govspringernature.com Commercial preparations of this compound typically report a purity of ≥98%, as determined by HPLC, underscoring the efficacy of this purification method.

Flash chromatography on silica gel is another viable purification method, particularly for larger scale preparations. tsinghua.edu.cn This technique separates compounds based on polarity. A solvent system, for example, a gradient of methanol (B129727) in dichloromethane, can be used to elute the product from the silica gel column. scienceopen.com

Additionally, simple solvent-based purification steps can be employed. For instance, related Fmoc-protected amino acids are sometimes purified by stirring in a solvent like toluene (B28343) to remove impurities, followed by filtration and drying under vacuum. rsc.org While less powerful than chromatography, this can be a useful initial step.

The choice of purification strategy often depends on the scale of the synthesis and the nature of the impurities. For obtaining the high purity required for peptide synthesis, RP-HPLC remains the gold standard.

Analytical Characterization Techniques for Structural Confirmation

To confirm the successful synthesis and purity of Boc-Thr(Fmoc-Leu)-OH, a combination of analytical techniques is essential. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed structural information and confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are used.

¹H NMR spectra provide information on the number and environment of protons. For Boc-Thr(Fmoc-Leu)-OH, characteristic signals would be expected for the protons of the Boc group (a singlet around 1.4 ppm), the fluorenyl group of Fmoc (aromatic protons between 7.3 and 7.8 ppm), and the amino acid residues of threonine and leucine. scienceopen.commdpi.com The specific chemical shifts and coupling constants of the α- and β-protons of both amino acid residues would confirm their identity and the formation of the ester linkage.

¹³C NMR spectra reveal the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbons of the Boc group, the Fmoc group, the ester, and the carboxylic acid, as well as for the aliphatic and aromatic carbons throughout the molecule. scienceopen.commdpi.com

The table below outlines the expected chemical properties and analytical data for Boc-Thr(Fmoc-Leu)-OH.

| Property | Value |

| IUPAC Name | (2S,3R)-3-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Molecular Formula | C₃₀H₃₈N₂O₈ |

| Molecular Weight | 554.63 g/mol |

| Appearance | White to off-white powder |

| ¹H NMR | Expected signals for Boc (singlet, ~1.4 ppm), Fmoc (multiplets, 7.3-7.8 ppm), and amino acid protons. |

| ¹³C NMR | Expected signals for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 555.26, [M+Na]⁺ at m/z 577.24. |

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov In positive ion mode, the expected adducts would be [M+H]⁺ and [M+Na]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural evidence by analyzing the fragmentation pattern, which would show characteristic losses of the Boc and Fmoc groups. sciengine.com

Together, these analytical methods provide a comprehensive characterization of the Boc-Thr(Fmoc-Leu)-OH building block, ensuring its identity, structure, and purity before its use in peptide synthesis.

Mechanistic Insights into the Utility and Functionality of Boc Thr Fmoc Leu Oh in Peptide Synthesis

Role in Preventing Peptide Aggregation during Fmoc-Solid-Phase Peptide Synthesis (SPPS)

During Fmoc-SPPS, the growing peptide chains, which are attached to a solid support, can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. rsc.orgfrontiersin.org This aggregation can physically obstruct the reactive sites, impeding coupling and deprotection steps and ultimately resulting in lower yields and purity of the final peptide. rsc.orgacs.org The use of isoacyl dipeptides, such as Boc-Thr(Fmoc-Leu)-OH, is a key strategy to disrupt these aggregation-prone structures. peptide.com

Influence of Isoacyl Structure on Peptide Chain Solvation and Conformational Dynamics

The incorporation of Boc-Thr(Fmoc-Leu)-OH introduces an O-acyl isopeptide bond, where the peptide chain is extended through the side-chain hydroxyl group of threonine instead of its α-amino group. peptide.com This structural modification, often referred to as a depsipeptide, disrupts the regular pattern of amide bonds responsible for the interchain hydrogen bonding that leads to aggregation. peptide.comluxembourg-bio.com By breaking the backbone's hydrogen bonding capacity at a specific point, the isoacyl structure prevents the peptide from adopting the β-sheet conformations that are a primary cause of poor solvation and aggregation on the solid support. frontiersin.orgnih.gov This disruption enhances the solvation of the growing peptide chain, making the N-terminus more accessible for subsequent coupling reactions. frontiersin.org

The principle behind this is analogous to the use of pseudoproline dipeptides, which also introduce a "kink" into the peptide backbone, destabilizing β-sheet formation. luxembourg-bio.comactivotec.com The isoacyl linkage effectively acts as a temporary structural modification that maintains the peptide in a more random coil conformation, which is optimal for efficient SPPS. nih.gov

Mitigation of Intermolecular Interactions Leading to Aggregation

The primary driver of peptide aggregation during SPPS is the formation of intermolecular β-sheets. rsc.org The strategic placement of an O-acyl isopeptide bond disrupts the alternating pattern of hydrogen bond donors and acceptors along the peptide backbone. This interruption prevents the alignment of peptide chains into the highly ordered β-sheet structures. peptide.com Consequently, the intermolecular forces that lead to aggregation are significantly weakened. This mitigation of aggregation is crucial for the synthesis of long or hydrophobic peptides, which are particularly susceptible to these issues. frontiersin.orgpeptide.com

Mechanism of Depsipeptide Rearrangement to Native Amide Linkage

A key feature of the O-acyl isopeptide method is the ability to convert the depsipeptide linkage back to the native amide bond after the synthesis and purification are complete. nih.gov This conversion is a critical step to obtaining the final, biologically active peptide.

Base-Catalyzed O→N Acyl Migration (Rearrangement)

The conversion from the O-acyl (ester) linkage to the N-acyl (amide) linkage occurs through a spontaneous, base-catalyzed intramolecular O→N acyl migration. luxembourg-bio.combenthamdirect.com This rearrangement is typically achieved by adjusting the pH of the depsipeptide solution to a neutral or slightly alkaline condition (pH ≥ 7.4). peptide.com The reaction is initiated by the deprotonation of the free α-amino group of the threonine residue, which then acts as a nucleophile, attacking the carbonyl carbon of the ester bond. This forms a transient five-membered cyclic intermediate that subsequently rearranges to the thermodynamically more stable amide bond.

Kinetics and Thermodynamics of the Rearrangement Process

The O→N acyl migration is a kinetically favorable process under appropriate pH conditions. Studies on model depsipeptides have shown that the rate of this rearrangement increases significantly with an increase in pH. nih.gov The reaction is also characterized by a low activation energy, indicating a relatively low dependence on temperature. nih.gov

Factors Influencing the Rate of O→N Acyl Migration:

| Factor | Effect on Rearrangement Rate | Reference |

| pH | Rate increases significantly with increasing pH. | nih.gov |

| Temperature | Relatively low dependence; low activation energy. | nih.gov |

| Solvent | The polarity of the solvent can influence the rate. | researchgate.net |

From a thermodynamic perspective, the native amide bond is significantly more stable than the ester bond of the depsipeptide. pnas.orgreddit.com This thermodynamic driving force ensures that the rearrangement proceeds to completion, yielding the target peptide quantitatively under the correct conditions. nih.gov The depsipeptide can be considered a kinetically controlled product that can be converted to the thermodynamically favored native peptide. nih.govacs.org

Impact on Solubility and Downstream Purification of Crude Peptide Products

One of the most significant advantages of using Boc-Thr(Fmoc-Leu)-OH is the enhanced solubility of the resulting depsipeptide compared to its native peptide counterpart. researchgate.netkaust.edu.sa This is particularly beneficial for hydrophobic peptides that are often difficult to handle and purify. nih.govspringernature.com

The increased solubility is attributed to the presence of the additional ionizable moiety provided by the free amino group within the depsipeptide unit, which improves its interaction with aqueous and organic solvents used in purification. luxembourg-bio.com This improved solubility prevents the peptide from precipitating during purification, especially in reverse-phase high-performance liquid chromatography (RP-HPLC), which is typically performed under acidic conditions where the depsipeptide is stable. peptide.com

Compatibility and Optimization with Standard Fmoc-Based SPPS Protocols

The utility of the dipeptide building block, Boc-Thr(Fmoc-Leu)-OH, in solid-phase peptide synthesis (SPPS) is fundamentally linked to its compatibility with the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) strategy. chemimpex.comchemimpex.com Its unique structure, featuring a tert-butyloxycarbonyl (Boc) group at the N-terminus and an Fmoc group protecting the amino function of the side-chain-esterified leucine (B10760876), offers a powerful orthogonal protection scheme. chemimpex.commerckmillipore.com This arrangement allows for selective deprotection and subsequent modification, making it a valuable tool for synthesizing complex peptides, such as branched or cyclic structures. merckmillipore.comsigmaaldrich.com

The primary advantage of this building block lies in the differential stability of the two protecting groups to acidic and basic conditions. The Fmoc group is labile to bases, typically a piperidine (B6355638) solution, while the Boc group is removed by acid, such as trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de This orthogonality is the cornerstone of its integration into Fmoc-based SPPS protocols. ub.edu

During a standard Fmoc-SPPS cycle, the N-terminal Fmoc group of the growing peptide chain is removed by piperidine to allow for the coupling of the next amino acid. mdpi.com When Boc-Thr(Fmoc-Leu)-OH is introduced, its N-terminal Boc group remains stable under these basic conditions, ensuring the integrity of the N-terminus. sigmaaldrich.com The building block can be coupled to the resin-bound peptide using standard activation methods.

Optimization of its use centers on the selective removal of either the Fmoc or Boc group to achieve specific synthetic goals.

Selective Fmoc Group Removal for Side-Chain Modification:

Once the Boc-Thr(Fmoc-Leu)-OH moiety is incorporated into the peptide chain, the Fmoc group on the leucine side chain can be selectively removed. This is accomplished using the standard Fmoc-SPPS deprotection reagent, typically 20% piperidine in N,N-dimethylformamide (DMF). ub.edusigmaaldrich.com This unmasks the primary amine of the leucine residue, providing a reactive site for further modification. This site can be used for:

Peptide chain branching: A new peptide sequence can be initiated from the side chain. sigmaaldrich.com

Attachment of reporter molecules: Fluorescent dyes, biotin, or other labels can be conjugated.

Cyclization: The side-chain amine can be used as an anchor point for creating cyclic peptides.

Crucially, during this base-mediated Fmoc removal, the N-terminal Boc group and any acid-labile side-chain protecting groups on other residues (e.g., tBu, Trt, Pbf) remain intact. sigmaaldrich.comiris-biotech.de

Selective Boc Group Removal for Main-Chain Elongation:

The compatibility with various coupling reagents is a key aspect of its functionality. chemimpex.comchemimpex.com The carboxylic acid of Boc-Thr(Fmoc-Leu)-OH can be activated for coupling using standard reagents common in Fmoc-SPPS. The choice of coupling reagent can be optimized to ensure high efficiency, particularly given the steric bulk of the dipeptide unit.

Interactive Data Tables

The following tables summarize the conditions for the orthogonal deprotection and coupling of Boc-Thr(Fmoc-Leu)-OH in an Fmoc-SPPS workflow.

Table 1: Orthogonal Deprotection Conditions for Boc-Thr(Fmoc-Leu)-OH

| Protecting Group | Typical Reagent | Typical Conditions | Result | Orthogonal Group Stability |

|---|---|---|---|---|

| Fmoc (on Leu side chain) | Piperidine | 20% Piperidine in DMF | Selective deprotection of side-chain amine | Boc group is stable |

| Boc (on Thr N-terminus) | Trifluoroacetic Acid (TFA) | Neat TFA or TFA/DCM mixtures (e.g., 50%) | Deprotection of N-terminal amine | Fmoc group is stable (but typically already removed) |

Table 2: Typical Coupling Conditions Compatible with Boc-Thr(Fmoc-Leu)-OH

| Coupling Reagent | Activator / Base | Solvent | Notes |

|---|---|---|---|

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (Diisopropylethylamine) | DMF (N,N-Dimethylformamide) | Highly efficient, often used for sterically hindered couplings. rsc.org |

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) / HOBt (Hydroxybenzotriazole) | DIPEA or NMM (N-Methylmorpholine) | DMF | A classic and widely used combination for reliable coupling. knepublishing.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA or NMM | DMF | Effective reagent, particularly useful in preventing racemization. merckmillipore.com |

| DIC (N,N'-Diisopropylcarbodiimide) / HOBt | - | DMF / DCM (Dichloromethane) | Cost-effective method; requires careful monitoring. iris-biotech.de |

Applications of Boc Thr Fmoc Leu Oh in Advanced Chemical Synthesis and Bio Organic Chemistry

Construction of Challenging and Aggregation-Prone Peptide Sequencesresearchgate.net

The primary application of Boc-Thr(Fmoc-Leu)-OH and similar O-acyl isodipeptides is to mitigate the problem of peptide aggregation during SPPS. bachem.com Aggregation occurs when growing peptide chains, particularly those rich in hydrophobic residues, self-associate through intermolecular hydrogen bonds to form stable β-sheet structures. frontiersin.orgswitchlab.org This process can lead to incomplete coupling reactions, difficult purifications, and extremely low yields, rendering the synthesis of certain "difficult sequences" practically impossible with standard methods. bachem.comnih.gov

The O-acyl isopeptide strategy circumvents this issue by introducing a temporary ester linkage at the site of a threonine (or serine) residue. frontiersin.orgspringernature.com This is achieved by incorporating a building block like Boc-Thr(Fmoc-Leu)-OH. The ester bond disrupts the regular pattern of backbone hydrogen bonds, effectively preventing the formation of β-sheets and other ordered secondary structures. bachem.com The resulting isopeptide, or depsipeptide, is significantly more soluble and less prone to aggregation, allowing for smooth elongation and purification. mdpi.comnih.gov Upon completion of the synthesis, a simple pH shift to neutral or slightly basic conditions triggers a spontaneous and quantitative O-to-N intramolecular acyl migration, which seamlessly converts the ester bond back into the native amide bond. springernature.comnih.gov

Synthesis of Long and Hydrophobic Peptides

The synthesis of long peptides containing multiple hydrophobic amino acids is a formidable task due to their high tendency to aggregate. bachem.com The O-acyl isopeptide method has proven to be exceptionally effective in this domain. A landmark application is the synthesis of the highly hydrophobic and aggregation-prone amyloid β-peptide (Aβ1-42), which is associated with Alzheimer's disease. researchgate.netbachem.com Standard SPPS of Aβ1-42 is notoriously difficult, but by introducing an O-acyl isopeptide bond, researchers have achieved remarkable improvements in yield and purity. nih.govjst.go.jp

The strategy involves synthesizing a water-soluble O-acyl isopeptide precursor of the target peptide. jst.go.jp This precursor is easily purified by conventional techniques like HPLC. The pure isopeptide can be stored without self-assembly and then converted to the native, aggregation-prone peptide on demand under physiological conditions, providing a reliable source of monomeric peptide for biological assays. nih.gov The development of pre-formed "O-acyl isodipeptide units," such as Boc-Ser/Thr(Fmoc-Xaa)-OH, has made this powerful technique more accessible by avoiding a difficult on-resin esterification step and enabling its routine use in automated synthesizers. nih.govrsc.org

| Peptide Type | Challenge in Standard SPPS | O-Acyl Isopeptide Method Solution | Key Building Block Example | Reference |

|---|---|---|---|---|

| Hydrophobic Peptides (e.g., Aβ1-42) | Severe on-resin aggregation, low solubility, poor yield and purity. | Synthesis of a soluble isopeptide precursor disrupts β-sheet formation, facilitating synthesis and purification. | Boc-Ser(Fmoc-Xaa)-OH or Boc-Thr(Fmoc-Xaa)-OH | bachem.comnih.govjst.go.jp |

| Long Peptide Sequences | Cumulative effect of incomplete couplings and deprotections due to aggregation over many cycles. | Maintains peptide solubility throughout the multi-step elongation process, ensuring high coupling efficiency. | Boc-Thr(Fmoc-Leu)-OH | bachem.com |

Facilitation of Multi-Step Peptide Elongation

Each cycle of coupling and deprotection in SPPS can be hampered by the physical state of the resin-bound peptide. As a peptide chain elongates, its tendency to fold and aggregate can physically block reactive sites, leading to failed or incomplete reactions that are difficult to correct. nih.gov The incorporation of an O-acyl isodipeptide like Boc-Thr(Fmoc-Leu)-OH acts as a "preventive" measure. bachem.com By breaking up potential secondary structures before they can form, the peptide chain remains well-solvated and accessible to reagents throughout the entire multi-step synthesis. bachem.comspringernature.com This ensures higher fidelity and efficiency at each step, which is critical for the successful assembly of long and complex peptides. The use of preformed dipeptide units further streamlines the process, allowing for the extension of the peptide chain by two residues in a single, efficient coupling step. bachem.comchempep.com

Design and Synthesis of Complex Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess modified chemical features to enhance properties like stability or bioactivity. wikipedia.orguminho.pt One class of peptidomimetics involves alterations to the peptide backbone itself, for example, by replacing a native amide bond with an ester bond to create a depsipeptide. uminho.ptacs.org Such modifications can be used to probe the structural and functional roles of specific backbone hydrogen bonds in molecular recognition events. acs.org

Boc-Thr(Fmoc-Leu)-OH is an ideal building block for the precise, site-specific incorporation of these amide-to-ester mutations during SPPS. Researchers have used this approach to systematically replace amide bonds in peptide ligands that bind to PDZ domains. acs.org By synthesizing a series of depsipeptides, they were able to evaluate the energetic contribution of individual backbone hydrogen bonds to the binding affinity. This type of detailed structure-function analysis is crucial for the rational design of potent and selective therapeutic agents. The ability to easily introduce an ester linkage provides a valuable tool for creating complex peptidomimetics with tailored structural and functional properties. abyntek.comslideshare.net

Development of Novel Molecular Architectures for Chemical Biology Research

The unique properties of the O-acyl isopeptide bond—namely, its ability to act as a temporary solubilizing element that can be switched to a native amide bond under specific conditions—have been exploited to create novel, stimuli-responsive biomaterials and bioconjugates.

Exploration of Bio-conjugation Strategies

Bioconjugation involves linking peptides to other molecules, such as polymers, lipids, or other peptides. The O-acyl isopeptide method offers unique advantages for these strategies. For instance, large, unprotected peptide segments containing an O-acyl isopeptide unit can be prepared and handled in aqueous solutions at low pH where they remain stable and soluble. acs.org These segments can then be chemoselectively ligated to other molecular fragments. The ligation can be performed at a pH where the isopeptide linkage is stable, and the final O-to-N acyl shift to form the native peptide backbone can be triggered at a later stage. acs.org This approach enables the construction of complex bioconjugates in water, avoiding the use of organic solvents that could denature sensitive components. frontiersin.org

Creation of Modified Biopolymers with Enhanced Properties (excluding therapeutic efficacy)

A compelling application of the O-acyl isopeptide "switch" is in the creation of smart biomaterials. Researchers have designed and synthesized a collagen-like peptide polymer that undergoes a rapid, pH-triggered sol-to-gel transition. mdpi.com This was achieved by incorporating a glycylserine O-acyl isopeptide unit into the center of a collagen-like peptide sequence. Under acidic conditions, the polymer is soluble. However, upon shifting to physiological pH (7.4), the O-acyl isopeptide rapidly converts to its native amide form. This chemical "switch" induces the polymer to self-assemble into a stable triple-helix structure, resulting in the formation of a hydrogel. mdpi.com This innovative approach allows for the creation of injectable materials that can form stable scaffolds in situ, a property highly desirable in tissue engineering and materials science.

| Application Area | Concept | Enhanced Property | Example | Reference |

|---|---|---|---|---|

| Peptidomimetics | Site-specific amide-to-ester backbone substitution. | Tool for probing hydrogen bond roles in protein-peptide interactions. | Synthesis of depsipeptide ligands for PDZ domains. | acs.org |

| Bioconjugation | Ligation of soluble O-acyl isopeptide segments in water. | Enables aqueous-phase synthesis of complex bioconjugates. | SEA ligation of unprotected peptide segments at pH 3. | acs.org |

| Modified Biopolymers | pH-triggered O-to-N acyl shift induces polymer self-assembly. | Creation of stimuli-responsive materials (pH-triggered gelation). | Self-assembling collagen-like hydrogel. | mdpi.com |

Role in Combinatorial Chemistry Libraries for Ligand Discovery (excluding drug development)

The generation of large and structurally diverse combinatorial chemistry libraries is a cornerstone of modern ligand discovery. In this context, solid-phase peptide synthesis (SPPS) is a powerful technique for creating vast collections of peptides for screening against various biological and synthetic targets. nih.govscielo.org.mx However, a significant challenge in the synthesis of complex peptide libraries is the occurrence of "difficult sequences," which are prone to aggregation and incomplete coupling reactions during chain assembly. This can lead to a high proportion of truncated or impure sequences within the library, diminishing its quality and the reliability of screening results.

To address these synthetic hurdles, specialized building blocks have been developed. Among these, isoacyl dipeptides represent a strategic innovation to enhance the efficiency of Fmoc-based SPPS. merckmillipore.com The compound Boc-Thr(Fmoc-Leu)-OH is a prime example of such a building block, designed to facilitate the synthesis of challenging peptide sequences. merckmillipore.com

Structurally, Boc-Thr(Fmoc-Leu)-OH is a depsipeptide, where the Leucine (B10760876) residue is ester-linked to the side-chain hydroxyl group of Threonine. The N-terminus of Threonine is protected by a tert-butyloxycarbonyl (Boc) group, while the Leucine's amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This unique arrangement allows it to be incorporated into a growing peptide chain as a dipeptide unit. The ester linkage (depsi-bond) temporarily disrupts the peptide backbone's regular hydrogen bonding pattern, which is often responsible for the inter-chain aggregation that complicates synthesis. merckmillipore.com

The utility of Boc-Thr(Fmoc-Leu)-OH in constructing combinatorial libraries for ligand discovery lies in its ability to ensure the successful synthesis of a more diverse and complete set of peptide sequences. After the desired peptide chain has been fully assembled on the solid support, a mild acid treatment or specific reaction conditions trigger a spontaneous and rapid O-to-N acyl migration. This intramolecular rearrangement converts the ester linkage into a native peptide bond, yielding the correct final peptide sequence. This strategy allows for the creation of high-fidelity libraries that would otherwise be inaccessible using standard SPPS methods.

While much of the focus for ligand discovery is on therapeutics, the high-quality peptide libraries enabled by building blocks like Boc-Thr(Fmoc-Leu)-OH are invaluable for discovering ligands for a range of non-drug applications. These include:

Affinity Probes: Identifying highly specific peptide ligands for capturing, purifying, or detecting proteins and other biomolecules to study their function in complex biological pathways. merckmillipore.com

Biomaterial Functionalization: Screening for peptide sequences that can be tethered to surfaces to promote specific cell adhesion, guide tissue engineering, or create novel biocompatible materials.

Catalysis: Discovering short peptide sequences with catalytic activity (peptidic catalysts) for specific chemical transformations.

The table below illustrates the conceptual advantage of using an isoacyl dipeptide in the synthesis of a hypothetical "difficult" library sequence compared to standard Fmoc chemistry.

Table 1: Conceptual Comparison of SPPS Methods for a Difficult Heptapeptide Library

| Synthesis Parameter | Standard Fmoc-SPPS | SPPS with Boc-Thr(Fmoc-Leu)-OH | Rationale |

|---|---|---|---|

| Target Sequence | H-Val-Ser-Leu-Thr-Gly-Pro-Phe-OH | H-Val-Ser-Leu-Thr-Gly-Pro-Phe-OH | A sequence containing aggregation-prone residues. |

| Key Building Block | Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH | Boc-Thr(Fmoc-Leu)-OH at Leu-Thr junction | The isoacyl dipeptide is used to bypass the difficult coupling step. |

| Theoretical Purity | Lower; significant deletion products | Higher; minimized aggregation and side reactions | The depsipeptide intermediate improves solubility and coupling efficiency. merckmillipore.com |

| Library Diversity | Compromised due to sequence dropouts | Maximized; higher fidelity representation of all intended sequences | Ensures a more complete and reliable library for screening. |

| Post-Synthesis Step | Standard cleavage and deprotection | O-to-N acyl migration followed by cleavage | An additional rearrangement step is required to form the native peptide bond. |

The research findings below summarize the types of building blocks and general methodologies employed in constructing peptide libraries where a compound like Boc-Thr(Fmoc-Leu)-OH would be applicable.

Table 2: Research Findings on Building Blocks for Combinatorial Libraries

| Research Area | Key Building Blocks/Methods | Purpose/Finding | Reference(s) |

|---|---|---|---|

| OB2C Peptide Libraries | Fmoc-amino acids (natural and unnatural) | One-bead-one-compound (OB2C) libraries are used to discover functional ligands. Fmoc chemistry is preferred for its ease of handling and the commercial availability of diverse building blocks. | nih.gov |

| Difficult Sequence Synthesis | Isoacyl dipeptides, Pseudoproline dipeptides | These specialized dipeptides act as "structure-breaking" units to disrupt aggregation, improving yields and purities in Fmoc SPPS. They are particularly useful for fragment condensation and cyclization. | merckmillipore.comtechnocomm.co.uk |

| Orthogonal Protection Schemes | Boc, Fmoc, ivDde, Alloc protecting groups | The use of multiple, orthogonally removable protecting groups allows for the synthesis of complex, branched, or cyclic peptide libraries on a solid support. | nih.govmerckmillipore.comthieme-connect.de |

| Solid-Phase Synthesis | HATU, HBTU, DCC, DIC as coupling reagents | Solid-phase synthesis allows for the use of excess reagents to drive reactions to completion, with easy purification by washing the resin-bound peptide. | nih.govscielo.org.mxrsc.org |

Advanced Research Perspectives and Future Directions

Optimization of Synthetic Efficiency and Scalability for Industrial and Academic Production

The synthesis of long and complex peptides is often hampered by the aggregation of the growing peptide chain on the solid support. bachem.commerckmillipore.com Isoacyl dipeptides, such as Boc-Thr(Fmoc-Leu)-OH, serve as "secondary structure disruptors" that can be strategically incorporated into a peptide sequence to mitigate these issues. merckmillipore.comneulandlabs.com The temporary replacement of a native amide bond with an ester linkage disrupts the inter-chain hydrogen bonding that leads to aggregation. merckmillipore.compeptide.com This results in improved solubility of the peptide, which facilitates purification, especially by HPLC under acidic conditions. peptide.comresearchgate.net

The native peptide sequence can be regenerated through an O→N acyl migration under slightly basic conditions (pH ≥ 7.4). peptide.com This traceless modification makes isoacyl dipeptides powerful tools for enhancing the efficiency of both solid-phase peptide synthesis (SPPS) and segment condensation strategies for producing large peptides and small proteins. neulandlabs.compeptide.com Future research will likely focus on further optimizing the conditions for both the incorporation of these dipeptides and the subsequent acyl shift to maximize yields and purity for large-scale production. The development of automated techniques for incorporating isoacyl dipeptide units is also an area of active investigation. bachem.com

Exploration of Analogues and Derivatives of Isoacyl Dipeptides with Varied Side-Chain Modifications

The core concept of isoacyl dipeptides can be expanded by creating analogues with different amino acid combinations and side-chain modifications. Researchers are exploring a variety of Boc-Ser/Thr(Fmoc-Aaa)-OH derivatives to broaden the toolkit for peptide chemists. sigmaaldrich.comsigmaaldrich.com This includes the synthesis of isoacyl dipeptides containing residues like Alanine, Valine, Isoleucine, Aspartic Acid, Glutamic Acid, Methionine, and Arginine. sigmaaldrich.compeptide.com The ability to introduce a wide range of side chains allows for the fine-tuning of the properties of the resulting peptides and opens the door to creating novel biomaterials and therapeutic candidates. For instance, the incorporation of non-natural or modified amino acids could lead to peptides with enhanced stability or specific binding properties. vulcanchem.com

Computational and Theoretical Studies on Conformational Impact and Reaction Mechanisms

Computational methods are becoming increasingly vital in understanding the behavior of complex molecules like isoacyl peptides.

Molecular dynamics (MD) simulations provide atomic-level insights into the process of peptide aggregation. biorxiv.orgarxiv.orgaps.org These simulations can model how the incorporation of an isoacyl unit, which introduces a "kink" in the peptide backbone, disrupts the formation of β-sheet structures that are characteristic of aggregated peptides. nih.govchemrxiv.org By simulating the behavior of peptides with and without isoacyl modifications, researchers can predict the most effective placement of these building blocks to prevent aggregation in a given sequence. peptide.combiorxiv.orgmdpi.com This predictive capability can save significant time and resources in the laboratory.

Quantum chemical calculations are employed to investigate the mechanistic details of the O→N acyl migration, which is the key step in regenerating the native peptide from its isoacyl precursor. nih.govnih.govnsc.ru These calculations can help to understand the factors that influence the rate and efficiency of this intramolecular reaction, such as the pH and the nature of the amino acid residues involved. nih.gov For example, theoretical studies can rationalize the ligation through various cyclic transition states and help in designing isoacyl systems that undergo the desired acyl shift under specific, mild conditions. nih.govchemrxiv.orgfigshare.com

Broader Implications for Bio-macromolecular Engineering and Material Science Applications (excluding clinical applications)

The ability to control peptide aggregation and solubility has significant implications beyond traditional peptide synthesis. In the field of biomacromolecular engineering, isoacyl dipeptides can facilitate the synthesis of large, complex proteins that were previously inaccessible. researchgate.netnih.gov This could lead to the development of novel enzymes with tailored activities or new protein-based materials.

In material science, the use of isoacyl dipeptides is being explored for the creation of self-assembling peptide-based materials like hydrogels for tissue engineering. vulcanchem.com The controlled conversion from a soluble depsipeptide to an aggregation-prone native peptide could be used as a trigger for the formation of these materials. For example, hydrophobic β-sheet peptides, which are challenging to synthesize due to aggregation, can be prepared using the isoacyl dipeptide method, allowing for the creation of structures like nanopores. chemrxiv.orgnih.gov

Development of New Analytical Methods for Monitoring Isoacyl Dipeptide Incorporation and Rearrangement

The successful application of isoacyl dipeptides relies on robust analytical methods to monitor both their incorporation into the peptide chain and the subsequent O→N acyl rearrangement. While peptide mapping using mass spectrometry is a powerful tool, it can be time-consuming. nih.gov Therefore, there is a need for higher-throughput methods.

Techniques like hydrophobic interaction chromatography (HIC) are being explored as alternatives or complementary methods to peptide mapping for monitoring the conversion of isoacyl peptides to their native forms. nih.gov Furthermore, advanced mass spectrometry techniques, including tandem mass spectrometry with gas-phase ion-molecule reactions, are being developed to differentiate between isomeric peptide forms, which is crucial for ensuring the purity of the final product. nih.gov The development of new analytical strategies will be essential for the quality control of peptides and proteins synthesized using the isoacyl dipeptide methodology. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.